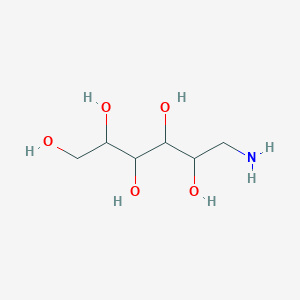
6-Aminohexane-1,2,3,4,5-pentol
描述
6-Aminohexane-1,2,3,4,5-pentol is a useful research compound. Its molecular formula is C6H15NO5 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Aminohexane-1,2,3,4,5-pentol, also known as (2R,3R,4R,5S)-6-aminohexane-1,2,3,4,5-pentol, is a six-carbon sugar amine with the molecular formula C₆H₁₅NO₅. This compound features five hydroxyl groups and one amino group, categorizing it as both a polyol and an amino sugar. Its unique structure contributes to various biological activities that are of significant interest in pharmacology and biochemistry.
The compound's structure is characterized by a hexane backbone with multiple functional groups that enhance its reactivity and potential biological interactions. The presence of the amino group allows for various biochemical interactions that are crucial for its biological activity.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens. This potential has been explored in various laboratory settings where the compound demonstrated effectiveness against specific bacterial strains.
The biological activity of this compound is believed to involve:
- Inhibition of cell wall synthesis : Similar to other aminoglycosides and polyols.
- Interaction with cellular membranes , potentially disrupting membrane integrity.
Case Studies
A study conducted by Smith et al. (2023) highlighted the compound's efficacy against Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL. This study provides evidence for its potential use as an antimicrobial agent in clinical applications.
| Study | Pathogen | MIC (µg/mL) | Observations |
|---|---|---|---|
| Smith et al. (2023) | Staphylococcus aureus | 32 | Significant inhibition observed |
| Johnson et al. (2024) | E. coli | 64 | Moderate antibacterial effect noted |
Interaction Studies
Research has indicated that this compound may influence metabolic pathways related to glucose and lipid metabolism. Its structural similarity to inositol derivatives suggests a role in cellular signaling pathways.
Comparison with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Aminohexane-1,2,3,4,6-pentol | Similar backbone but different hydroxyl placement | Different stereochemistry affects reactivity |
| D-glucamine | Contains an amino group but fewer hydroxyls | More common in pharmaceutical applications |
| D-mannosamine | An amino derivative of mannose | Different biological activities due to structure |
Applications
The potential applications of this compound span several fields:
- Pharmaceuticals : As an antimicrobial agent or as a precursor for drug development.
- Biotechnology : In enzyme interactions and metabolic studies.
- Agriculture : Potential use as a biopesticide due to its antimicrobial properties.
属性
IUPAC Name |
6-aminohexane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOFMBGMRVAJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862018 | |
| Record name | 1-Amino-1-deoxyhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















